3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWRXGLFWHTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Principles
General Approaches to Pyrazolo[1,5-a]pyrimidine Scaffold
The fundamental approach to synthesizing the pyrazolo[1,5-a]pyrimidine core structure involves cyclocondensation reactions between NH-3-aminopyrazoles (acting as 1,3-bisnucleophilic systems) and appropriate 1,3-biselectrophilic compounds. This versatile reaction pathway allows for structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring system, offering flexibility in designing the target compound with specific substituents. The general reaction scheme involves:
- Formation of the aminopyrazole precursor
- Reaction with a suitable 1,3-biselectrophile
- Cyclization to form the pyrimidine ring
- Subsequent functionalization to introduce the required substituents
Key Precursors and Intermediates
The synthesis of 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid requires careful selection of starting materials to ensure proper positioning of the methyl, thiophene, and carboxylic acid groups. The primary precursors typically include:
- 5-amino-3-methylpyrazole (for the pyrazole component with the 3-methyl group)
- A thiophene-containing 1,3-biselectrophile (to introduce the thiophene at position 5)
- A carboxylic acid-containing reagent or a precursor that can be oxidized to a carboxylic acid
Principal Preparation Methods
Cyclocondensation Route
The most direct and widely employed method for preparing this compound involves the cyclocondensation of 5-amino-3-methylpyrazole with an appropriate 1,3-biselectrophilic compound containing the thiophene moiety. This approach can be broken down into several key steps:
Preparation of 5-Amino-3-methylpyrazole
The synthesis begins with the preparation of 5-amino-3-methylpyrazole, which typically involves the condensation of hydrazine with a suitable β-ketoester containing a methyl group. The reaction proceeds through the following steps:
- Reaction of a benzyl alcohol derivative with ethyl bromoacetate in the presence of sodium hydride
- Formation of a β-ketoester derivative by reaction with acetonitrile under basic conditions
- Condensation with hydrazine to give the corresponding aminopyrazole derivative
Preparation of Thiophene-containing Electrophile
A thiophene-containing 1,3-biselectrophile, such as a derivative of 3-(thiophen-2-yl)-3-oxopropanoic acid, is prepared through the reaction of thiophen-2-carbonyl chloride with an appropriate malonic acid derivative. This electrophile provides both the thiophene substituent and the functionality required for the subsequent formation of the pyrimidine ring.
Cyclocondensation Reaction
The cyclocondensation reaction between 5-amino-3-methylpyrazole and the thiophene-containing 1,3-biselectrophile forms the pyrazolo[1,5-a]pyrimidine core with the thiophene at position 5 and the methyl group at position 3. The reaction typically proceeds in the presence of a base, such as sodium ethoxide, in ethanol at reflux temperature.
Multi-step Synthesis via Dihydroxypyrazolopyrimidine
An alternative approach involves the formation of a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine intermediate, followed by selective functionalization to introduce the thiophene and carboxylic acid groups.
Formation of Dihydroxy Intermediate
This pathway begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (sodium ethanolate) to obtain a dihydroxy-heterocycle. The reaction typically proceeds as follows:
- 5-Amino-3-methylpyrazole reacts with diethyl malonate
- Formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with approximately 89% yield
Chlorination and Selective Substitution
The dihydroxy intermediate is then subjected to chlorination using phosphorus oxychloride to give a dichloro derivative:
- Conversion of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with approximately 61% yield
- Selective substitution of the chlorine at position 7 with a carboxylic acid or ester group
- Introduction of the thiophene group at position 5 through cross-coupling reactions
Pericyclic Reaction Approach
A more sophisticated approach involves pericyclic reactions without using an aminopyrazole as the starting material.
[4+2] Cycloaddition Strategy
This method employs a [4+2] cycloaddition reaction of appropriate N-propargylic sulfonylhydrazones with sulfonyl azides in the presence of catalytic copper (I) chloride:
- Formation of a triazole intermediate
- Decomposition to form a reactive intermediate
- Intramolecular Diels-Alder reaction forming both rings of the dihydro derivative
- Base-mediated elimination to give the desired pyrazolo[1,5-a]pyrimidine core
Functionalization of the Core Structure
After establishing the pyrazolo[1,5-a]pyrimidine core, subsequent steps involve:
- Introduction of the thiophene group at position 5 via cross-coupling reactions
- Installation of the carboxylic acid at position 7
- Ensuring the methyl group is present at position 3
Optimization and Modification Strategies
Catalyst and Reaction Condition Optimization
The preparation of this compound can be significantly improved by optimizing reaction conditions. Table 1 summarizes key reaction parameters that influence yield and purity:
Table 1: Optimization Parameters for the Cyclocondensation Reaction
| Parameter | Optimal Condition | Effect on Yield | Notes |
|---|---|---|---|
| Solvent | Ethanol | High | Provides good solubility of reagents and facilitates cyclization |
| Base | Sodium ethoxide | High | More effective than other bases for the cyclocondensation |
| Temperature | Reflux (78-80°C) | Moderate to High | Lower temperatures result in incomplete reaction |
| Reaction Time | 12-24 hours | High | Extended times may lead to degradation |
| Catalyst | None required | - | Base-catalyzed process is sufficient |
| Atmosphere | Inert (N₂ or Ar) | Moderate | Prevents oxidation of intermediates |
Carboxylic Acid Installation at Position 7
The carboxylic acid functionality at position 7 can be introduced through several routes:
Direct Incorporation
Using a 1,3-biselectrophile with a protected carboxylic acid function that remains at position 7 after cyclocondensation.
Oxidation of Methyl or Aldehyde Groups
A methyl or aldehyde group at position 7 can be oxidized to the carboxylic acid:
- Treatment of a 7-methylpyrazolo[1,5-a]pyrimidine with hexamethylenetetramine (HMTA) to form an aldehyde
- Oxidation of the aldehyde with potassium permanganate in basic conditions to yield the carboxylic acid
Table 2: Oxidation Methods for Converting 7-Methyl/Aldehyde to Carboxylic Acid
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Recent advancements in the preparation of pyrazolo[1,5-a]pyrimidine derivatives include microwave-assisted synthesis, which offers several advantages:
- Significantly reduced reaction times (from hours to minutes)
- Improved yields and purity
- More environmentally friendly conditions
- Enhanced selectivity in some cases
The cyclocondensation of 5-amino-3-methylpyrazole with 1,3-biselectrophiles under microwave irradiation has been reported to give pyrazolo[1,5-a]pyrimidine derivatives in excellent yields within 5-15 minutes, compared to 12-24 hours using conventional heating.
Multi-component Reactions
Multi-component reactions (MCRs) provide an efficient approach to synthesizing highly substituted pyrazolo[1,5-a]pyrimidines in a single step:
Specific Route to this compound
Based on the available literature, the most efficient route to synthesize this compound involves the following optimized procedure:
Step 1: Preparation of 5-Amino-3-methylpyrazole
Step 2: Preparation of Thiophene-containing 1,3-Biselectrophile
Step 3: Cyclocondensation Reaction
Step 4: Hydrolysis to Carboxylic Acid
- Treat the ester with aqueous sodium hydroxide in ethanol
- Reflux for 2-3 hours
- Acidify with dilute HCl to pH 2-3
- Isolate this compound by filtration and recrystallization (yield: approximately 85-90%)
Table 3: Overall Synthesis Parameters for this compound
| Step | Major Reagents | Conditions | Duration | Approximate Yield | Purification Method |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate, Hydrazine | RT to 50°C, Ethanol | 2-3 hours | 85-90% | Recrystallization |
| 2 | Thiophen-2-carbonyl chloride, Ethyl acetate | 0°C to RT, THF | 4-6 hours | 70-80% | Column chromatography |
| 3 | Aminopyrazole, Thiophene biselectrophile | Reflux, Ethanol | 12-16 hours | 65-75% | Recrystallization |
| 4 | Ester intermediate, NaOH | Reflux, Ethanol/Water | 2-3 hours | 85-90% | Acid-base extraction, Recrystallization |
| Overall | - | - | 20-28 hours | 30-45% | - |
Characterization and Purity Assessment
Analytical Techniques for Structure Confirmation
The successful synthesis of this compound should be confirmed using various analytical techniques:
- ¹H NMR spectroscopy: Characteristic signals include methyl protons (δ ~2.65 ppm), aromatic protons of thiophene ring (δ 7.85-7.45 ppm), and pyrimidine H-2 (δ ~8.72 ppm)
- ¹³C NMR spectroscopy: Shows signals for carboxylic carbon (δ ~167 ppm), methyl carbon (δ ~14 ppm), and aromatic carbons
- IR spectroscopy: Characteristic bands for carboxylic acid (C=O stretch at ~1695 cm⁻¹), C=N (at ~1580 cm⁻¹), and C-S (at ~710 cm⁻¹)
- Mass spectrometry: Molecular ion peak at m/z 259.29 corresponding to C₁₂H₉N₃O₂S
- Elemental analysis: Should match calculated values for C₁₂H₉N₃O₂S
Purity Assessment
The purity of the synthesized compound can be evaluated using:
- HPLC analysis: Should show >95% purity using appropriate methods
- Thin Layer Chromatography (TLC): Single spot with appropriate solvent systems
- Melting point determination: Sharp melting point indicating high purity
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine, and formylation using formic acid and acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups at specific positions, while halogenation can add halogen atoms to the aromatic ring. These modifications can significantly alter the chemical and physical properties of the compound, making it suitable for various applications.
Scientific Research Applications
Antitumor Activity
The compound has shown promise as an antitumor agent due to its ability to modulate enzyme activity and influence biochemical pathways. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), ovarian cancer (SKOV-3), and lung cancer (A549) .
Case Study:
A recent study evaluated the compound's cytotoxic effects on a panel of eight tumor cell lines using the MTT assay. The results indicated that 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibited significant antiproliferative activity, leading to cell death in certain cancer types .
Enzyme Inhibition
The compound acts as a potential enzyme inhibitor , which may be beneficial in therapeutic contexts. Its interactions with biological targets suggest that it could inhibit specific enzymes involved in disease progression . Further research is needed to elucidate the precise mechanisms of action and identify specific molecular targets.
Photophysical Properties
Due to its unique structural features, this compound exhibits notable photophysical properties , making it suitable for applications in organic electronics and photonic devices. The compound's ability to absorb light and convert it into electrical energy positions it as a candidate for use in solar cells and light-emitting diodes (LEDs) .
Synthetic Routes and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Various synthetic routes have been explored to optimize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells . Its ability to bind to specific receptors or proteins can influence cellular signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogues:
Key Observations:
- Thiophene vs.
- Carboxylic Acid vs. Carboxamide : The 7-carboxylic acid group improves aqueous solubility relative to carboxamide derivatives (e.g., ’s compound), which may enhance bioavailability .
- Halogenation Effects : Chlorine or iodine substituents (e.g., 3-iodo in ) enable further functionalization via cross-coupling reactions, broadening synthetic utility .
Biological Activity
3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry and material science. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a fused ring structure that combines pyrazole and pyrimidine rings with a thiophene moiety. Its molecular formula is with a molecular weight of approximately 259.29 g/mol . The presence of the carboxylic acid group at position 7 enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a critical role in clathrin-mediated endocytosis. This inhibition can modulate cellular processes related to synaptic vesicle recycling and receptor-mediated endocytosis .
- Anti-inflammatory Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have exhibited significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and AP-1. This suggests that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:
- Substituents at Position 5 : The presence of thiophene enhances anti-inflammatory and anticancer activities compared to unsubstituted derivatives.
- Carboxylic Acid Group at Position 7 : This functional group is crucial for solubility and interaction with biological macromolecules, enhancing the compound's overall bioactivity.
Case Studies
Research has demonstrated the compound's effectiveness against specific cancer cell lines. For example, in vitro studies showed that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anti-proliferative activity against B-cell lymphoma cell lines, indicating the potential for therapeutic applications in oncology .
Q & A
Q. What are the recommended synthetic routes for 3-methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or enaminones under reflux conditions .
- Step 2: Introduction of the thiophene moiety via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under inert atmospheres .
- Step 3: Hydrolysis of ester groups to yield the carboxylic acid functionality using aqueous NaOH or LiOH .
Key Optimization: Reaction temperature (80–110°C), solvent choice (1,4-dioxane or DMF), and catalyst loading (5–10 mol%) significantly impact yield .
Q. How is the compound characterized to confirm its molecular structure?
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility: Poor in aqueous buffers; soluble in DMSO (≥50 mM) and DMF. Add co-solvents (e.g., 10% PEG-400) for in vitro assays .
- Stability: Degrades in protic solvents (e.g., MeOH/H₂O) at elevated temperatures (>40°C); store desiccated at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Substituent Modifications:
- Pharmacophore Mapping: Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Example SAR Table:
| Derivative | Substituent (Position 5) | IC₅₀ (μM) vs Kinase X |
|---|---|---|
| A | Thiophene | 0.45 |
| B | Phenyl | 1.20 |
| C | Furan | 0.85 |
| Data adapted from analogous pyrazolo[1,5-a]pyrimidines |
Q. How can contradictory data in biological assays be resolved?
- Case Example: Discrepancies in IC₅₀ values (e.g., 0.5 μM vs 5.0 μM) may arise from:
- Solvent Artifacts: Residual DMSO (>1%) can denature proteins; use ≤0.1% DMSO in controls .
- Target Conformational Dynamics: Perform molecular dynamics simulations (AMBER) to assess binding pocket flexibility .
- Batch Purity: Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How can regioselective functionalization at position 7 be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
